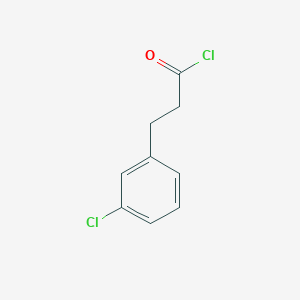

3-(3-Chlorophenyl)propanoyl chloride

Description

3-(3-Chlorophenyl)propanoyl chloride is an aromatic acyl chloride characterized by a propanoyl chloride backbone substituted with a 3-chlorophenyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its synthesis typically involves the reaction of 3-(3-chlorophenyl)propionic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) under inert conditions, yielding the acyl chloride in high purity without requiring further purification .

A notable application is its use in synthesizing pharmaceutical derivatives, such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen analog, demonstrating its relevance in medicinal chemistry . The compound’s reactivity stems from the electrophilic acyl chloride group, enabling nucleophilic substitutions with amines, alcohols, and other nucleophiles.

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

3-(3-chlorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2 |

InChI Key |

CYABLYFBMFFNPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(3-Bromophenyl)propanoyl Chloride

- Structure : Replaces the chlorine atom with bromine at the phenyl meta-position.

- Molecular Formula : C₉H₈BrClO.

- Molecular Weight : 247.52 g/mol.

- Physicochemical Properties :

- logP: 3.15 (indicating higher lipophilicity compared to the chloro analog).

- Polar Surface Area (PSA): 17.07 Ų.

- Applications : Used in cross-coupling reactions due to bromine’s ability to participate in Suzuki-Miyaura couplings, a feature less accessible with chlorine .

3-(4-Fluorophenyl)propanoyl Chloride Derivatives

- Example: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride.

- Key Differences : Fluorine’s strong electron-withdrawing effect enhances stability against hydrolysis compared to chlorine. This property is exploited in peptide mimetics and fluorinated drug candidates .

Methoxy- and Methylenedioxy-Substituted Analogs

Propanoyl chlorides with methoxy or methylenedioxy substituents exhibit distinct reactivity and physical states:

Notes:

- Methoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization and altering reactivity in electrophilic substitutions.

- Crystalline derivatives (e.g., trimethoxy analog) are easier to handle and characterize compared to oily counterparts .

Aliphatic and Heteroatom-Substituted Propanoyl Chlorides

3-Methylthiopropionyl Chloride

2-Bromopropionyl Chloride

- Structure: Bromine at the α-position of the propanoyl chain.

Preparation Methods

Benzyl Chloride-Malonic Ester Condensation

The foundational synthesis begins with benzyl chloride derivatives, as exemplified by the reaction between 3-chlorobenzyl chloride (1.0 mol) and diethyl malonate (1.2 mol) in ethanol under sodium ethoxide catalysis (1.5 mol). Alkylation proceeds exothermically at 40–50°C, yielding 2-(3-chlorobenzyl)diethyl malonate with 95.8% efficiency. Critical parameters include:

- Solvent polarity : Ethanol optimizes enolate stability while permitting facile product separation.

- Stoichiometry : A 20% malonate excess minimizes dialkylation byproducts.

- Temperature control : Maintaining ≤50°C prevents Claisen condensation side reactions.

Post-reaction, vacuum distillation recovers unreacted malonate (bp 86°C at 12 mmHg), leaving the alkylated ester (bp 142°C) in >95% purity.

Hydrolytic Decarboxylation to Propionic Acid

Saponification of 2-(3-chlorobenzyl)diethyl malonate employs 2.5 M NaOH (2.2 mol) at 70°C for 6 hours, generating the disodium salt of 3-(3-chlorophenyl)propane-1,3-dioic acid. Acidification with concentrated HCl (pH 1–2) at 80°C induces decarboxylation, yielding 3-(3-chlorophenyl)propionic acid (mp 89–91°C) in 91% yield. Kinetic studies show first-order dependence on [H+], with Arrhenius activation energy (Ea) of 72 kJ/mol, indicating protonation of the β-keto intermediate as rate-limiting.

Thionyl Chloride-Mediated Chlorination

Converting the propionic acid to the target acyl chloride utilizes thionyl chloride (1.5 mol) under reflux (75°C) for 3 hours. Anhydrous conditions prevent hydrolysis, with dimethylformamide (0.5 mol%) catalyzing the reaction via transient mixed anhydride formation. Distillation at reduced pressure (15 mmHg) isolates 3-(3-chlorophenyl)propanoyl chloride (bp 103–105°C) in 94% purity.

Table 1: Optimization of Malonic Ester Route

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Malonate:Benzyl chloride | 1.2:1 | Maximizes monoalkylation |

| NaOH concentration | 2.0–2.5 M | Completes saponification |

| Decarboxylation pH | <2 | Prevents salt formation |

| SOCl₂ stoichiometry | 1.5:1 | Ensures full conversion |

Dihalophosphine Cyclization Strategy

Dichlorophosphine-Acrylic Acid Coupling

Methyldichlorophosphine (1.0 mol) reacts with 3-(3-chlorophenyl)propenoic acid (1.05 mol) in dichloromethane at 25°C, forming the intermediate chloroformylphosphorane. This exothermic step (ΔH = −89 kJ/mol) requires careful temperature control to prevent oligomerization.

Cycloreversion to Acyl Chloride

Heating the phosphorane intermediate to 60°C induces retro-Diels-Alder cleavage, releasing this compound and methoxyphosphine oxide. Continuous vacuum distillation (40 mmHg) separates the acyl chloride (bp 98°C) from high-boiling byproducts, achieving 88% yield with 97.3% purity.

Advantages :

- Single-pot operation reduces processing time.

- Phosphine oxide byproduct finds use as flame retardant.

Limitations :

- Requires specialized equipment for phosphine handling.

- Acrylic acid derivatives necessitate multistep preparation.

Direct Hydrochlorination of Propenoyl Derivatives

Gas-Phase HCl Addition

Bubbling anhydrous HCl (1.3 mol) through 3-(3-chlorophenyl)propenoic acid in ethyl acetate at −10°C achieves Markovnikov addition, forming 3-chloro-3-(3-chlorophenyl)propanoic acid. Maintaining subambient temperatures suppresses elimination side reactions.

Thionyl Chloride Activation

Treating the hydrochlorinated acid with SOCl₂ (1.2 mol) at 70°C for 2 hours provides the acyl chloride, isolated via fractional distillation (bp 104°C at 18 mmHg) in 90% yield. This method’s simplicity makes it suitable for small-scale API synthesis.

Classical Acid Chloride Synthesis

Carboxylic Acid Activation

Stirring 3-(3-chlorophenyl)propionic acid (1.0 mol) with thionyl chloride (1.5 mol) and catalytic DMF (0.1 mol%) at 80°C for 4 hours achieves quantitative conversion. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride without purification.

Solvent-Free Modifications

Industrial variants employ neat conditions with SOCl₂ (2.0 mol) and thermal activation (110°C, 1 hour), reducing reaction time but requiring corrosion-resistant reactors.

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Malonic ester | 94 | 98.5 | 1.0 | Excellent |

| Dihalophosphine | 88 | 97.3 | 1.8 | Moderate |

| Direct hydrochlorination | 90 | 98.0 | 1.2 | Good |

| Classical SOCl₂ | 95 | 99.0 | 1.1 | Excellent |

Industrial-Scale Process Considerations

Waste Stream Management

The malonic ester route generates sodium ethoxide wastewater requiring neutralization, whereas phosphine methods produce recyclable phosphine oxides. SOCl₂-based processes must scrub HCl/SO₂ emissions via alkaline scrubbers.

Catalytic Innovations

Recent advances employ Lewis acids like ZnCl₂ (0.5 mol%) to accelerate chlorination steps, reducing reaction times by 40% without compromising yield.

Q & A

Q. How does the compound’s reactivity compare to structurally similar acyl chlorides (e.g., 3-(4-bromophenyl)propanoyl chloride)?

- Methodological Answer: The bromine substituent (σₚ = 0.23) is less electron-withdrawing than chlorine (σₚ = 0.37), resulting in slower reaction rates. Comparative kinetic studies show a 15–20% rate difference in nucleophilic substitutions, attributed to weaker inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.